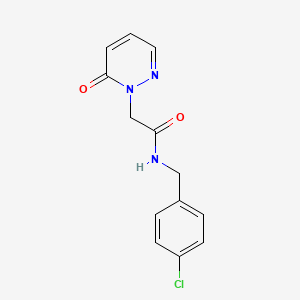
N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" is a chemical entity that has been explored in various research contexts for its potential biological activity and chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves a sequence of reactions starting from basic aromatic or heterocyclic substrates. For instance, the synthesis of a potent tubulin inhibitor with a similar structure was optimized through a straightforward route, beginning with an unsubstituted indole and proceeding through several intermediates to the final acetamide product . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives, which were obtained by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions . These methods suggest that the synthesis of "N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" could potentially follow a similar pathway, involving chloroacetylation and further functionalization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using sophisticated NMR experiments and X-ray crystallography . The crystal structures of some C,N-disubstituted acetamides have been elucidated, revealing the presence of hydrogen bonding and halogen-arene interactions that contribute to the stability and packing of the molecules in the solid state . These techniques would likely be applicable to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves the formation of various bonds and ring systems. For example, arylhydrazono acetamides react with chloroacetic acid chloride to yield N-chloroacetyl derivatives, which can undergo further reactions with pyridines and ring closure to produce pyridinium chlorides . These reactions highlight the potential reactivity of the acetamide group and the chlorobenzyl moiety in the target compound, suggesting possible pathways for its transformation and functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using vibrational spectroscopy and computational methods. The vibrational signatures of an antiviral active molecule with a similar chlorophenyl acetamide structure were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These studies provide a foundation for understanding the electronic structure, intermolecular interactions, and stability of the compound . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated using in-silico methods, as demonstrated in the antiviral study .
Wissenschaftliche Forschungsanwendungen
Inhibition and Molecular Design
One study discusses a related compound identified as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This compound was designed to enhance aqueous solubility and oral absorption, suggesting its potential application in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Corrosion Inhibition
Another study focused on the substitution of an oxygen atom by sulfur in a pyridazinic molecule, which significantly increased the inhibition efficiency of steel corrosion in acidic medium. This research highlights the compound's potential application in corrosion inhibition, showcasing the influence of molecular modifications on performance (M. Bouklah et al., 2004).
Spectroscopic and Quantum Mechanical Studies
Research involving benzothiazolinone acetamide analogs, which share a structural motif with the compound , demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study encompassed spectroscopic analyses, quantum mechanical studies, and modeling of photovoltaic efficiency, indicating applications in renewable energy technologies (Y. Mary et al., 2020).
Photovoltaic Efficiency Modeling
Another relevant study involved the modeling of photovoltaic efficiency for bioactive benzothiazolinone acetamide analogs, suggesting their utility in light harvesting and photovoltaic cells. This research underscores the compound's potential role in enhancing the efficiency of renewable energy sources (Y. Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-3-10(4-6-11)8-15-12(18)9-17-13(19)2-1-7-16-17/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUAZURTSGZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


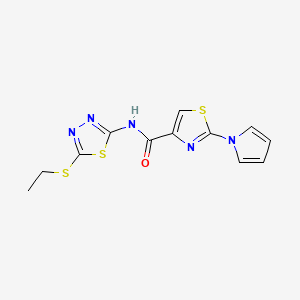
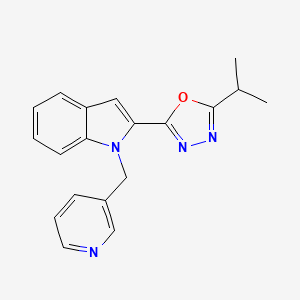
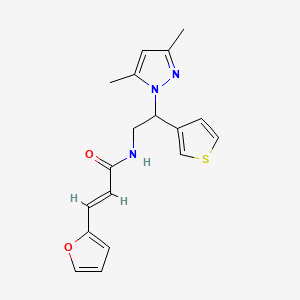
![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)
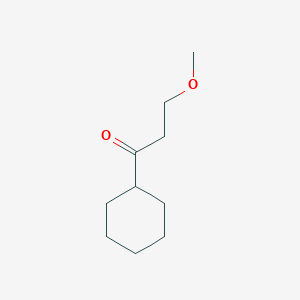
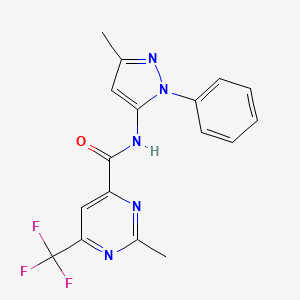

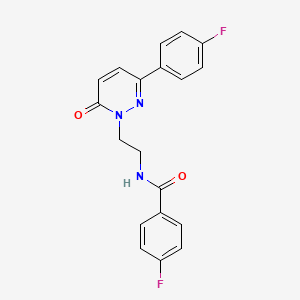
![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)